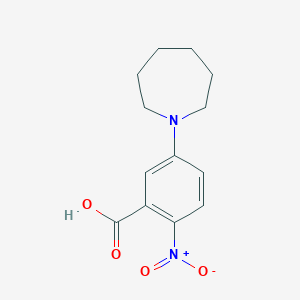

5-(Azepan-1-yl)-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(azepan-1-yl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)11-9-10(5-6-12(11)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQLQASFACMTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651261 | |

| Record name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-50-7 | |

| Record name | 5-(Hexahydro-1H-azepin-1-yl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a crucial parameter for its development as a potential therapeutic agent. In the absence of direct experimental solubility data for this specific molecule, this guide provides a robust framework for predicting its solubility profile based on established theoretical principles. Furthermore, it presents a comparative analysis of the solubility of structurally related compounds and details rigorous experimental protocols for precise solubility determination.

Introduction to this compound and the Significance of Solubility

The molecule this compound belongs to the class of nitrobenzoic acids, which are organic compounds containing both a nitro group and a carboxylic acid functional group attached to a benzene ring.[1][2] The presence of the azepane ring, a seven-membered cyclic amine, introduces a distinct structural feature that can significantly influence its physicochemical properties, including solubility.[3][4]

In the realm of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[5][6] Poor aqueous solubility can hinder absorption, leading to suboptimal drug exposure and potentially limiting clinical utility. Conversely, understanding a compound's solubility in various organic solvents is paramount for formulation development, purification, and the preparation of stock solutions for in vitro and in vivo studies.[5][7]

Theoretical Framework for Solubility Prediction

To proactively address the challenge of solvent selection, theoretical models such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are invaluable tools in the pharmaceutical sciences.[8][9][10] These models provide a quantitative basis for the "like dissolves like" principle, enabling a more rational and efficient approach to solvent screening.[11][12]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][13] The total Hansen solubility parameter (δt) is calculated from these partial parameters. For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. This principle is widely used for predicting the compatibility of active pharmaceutical ingredients (APIs) with excipients and for selecting appropriate solvents.[8][12]

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[14][15] These parameters are particularly useful for understanding the specific solute-solvent interactions that govern solubility.[10][16] By characterizing both the solute and a range of solvents with these parameters, it is possible to identify solvents that are most likely to effectively solvate the target molecule.[9][15]

Predicted Solubility Profile of this compound

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made.

-

Polar Protic Solvents (e.g., methanol, ethanol): The carboxylic acid and nitro groups can participate in hydrogen bonding with protic solvents. The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The hydrogen bond accepting capability of these solvents will also contribute to solvation. Good solubility is anticipated in solvents like DMSO and DMF.[17]

-

Non-Polar Solvents (e.g., toluene, hexane): Due to the presence of multiple polar functional groups, the overall molecule is quite polar. Consequently, low solubility is expected in non-polar solvents.

Solubility of Structurally Analogous Compounds

To provide a more quantitative, albeit indirect, assessment of the solubility of this compound, it is instructive to examine the experimental solubility data of structurally related compounds. Benzoic acid and its nitro-derivatives serve as relevant comparators.

The solubility of these compounds generally increases with temperature.[18] The data clearly shows that the presence and position of the nitro group, a strongly electron-withdrawing and polar moiety, significantly impacts solubility.

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [18][19]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [18][19]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.045 | 0.033 | 0.028 | 0.021 | 0.003 | 0.001 | 0.0001 |

| 283.15 | 0.063 | 0.047 | 0.040 | 0.030 | 0.005 | 0.002 | 0.0002 |

| 293.15 | 0.086 | 0.065 | 0.056 | 0.043 | 0.008 | 0.003 | 0.0003 |

| 303.15 | 0.116 | 0.089 | 0.077 | 0.059 | 0.012 | 0.005 | 0.0004 |

| 313.15 | 0.154 | 0.120 | 0.105 | 0.081 | 0.018 | 0.008 | 0.0006 |

| 323.15 | 0.203 | 0.160 | 0.141 | 0.109 | 0.027 | 0.013 | 0.0008 |

Experimental Protocols for Solubility Determination

To obtain definitive solubility data for this compound, rigorous experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[19][20]

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid compound in the solvent of interest to create a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)

-

Vials with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

Sources

- 1. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS [mdpi.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-(Azepan-1-yl)-2-nitrobenzoic acid: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. While this specific molecule is not extensively documented in public chemical databases, this paper will deduce its core characteristics, propose synthetic pathways, and discuss its potential applications by drawing parallels with structurally related compounds.

Chemical Identity and Structural Elucidation

At the core of any chemical investigation are the unambiguous identifiers for a molecule. Based on its IUPAC name, the structural identifiers for this compound have been determined.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | O=C(O)c1cc(N2CCCCCC2)ccc1[O-] |

| InChIKey | BWHXJEMJOPZAGS-UHFFFAOYSA-N |

The structure, characterized by a benzoic acid core, is functionalized with a nitro group at the 2-position and an azepane ring linked via its nitrogen to the 5-position of the benzene ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the tertiary amine on the azepane ring are expected to significantly influence the molecule's electronic properties and reactivity.

Physicochemical Properties and Predicted Characteristics

The physicochemical properties of this compound can be predicted based on its constituent functional groups. The carboxylic acid moiety imparts acidic properties, while the azepane and nitro groups contribute to its overall polarity and potential for hydrogen bonding.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C13H16N2O4 | Derived from the chemical structure. |

| Molecular Weight | 264.28 g/mol | Calculated from the molecular formula. |

| Acidity (pKa) | More acidic than benzoic acid | The electron-withdrawing nitro group ortho to the carboxylic acid enhances its acidity. |

| Solubility | Likely soluble in polar organic solvents | The presence of polar functional groups (carboxylic acid, nitro group) suggests solubility in solvents like DMSO, DMF, and alcohols. |

| Appearance | Likely a crystalline solid | Similar to other substituted benzoic acids. |

Synthetic Pathways and Methodologies

Synthesis of the Precursor: 2-Azepan-1-yl-5-nitrobenzonitrile

The synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile can be achieved via a nucleophilic aromatic substitution (SNA) reaction. This common and scalable method involves the reaction of a halogenated nitrobenzonitrile with azepane.

Reaction: 2-Chloro-5-nitrobenzonitrile + Azepane → 2-Azepan-1-yl-5-nitrobenzonitrile

Experimental Protocol:

-

To a solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add an excess of azepane.

-

The reaction mixture is heated to a temperature between 80-100°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Hydrolysis to this compound

The final step to obtain the target compound is the hydrolysis of the nitrile group of 2-Azepan-1-yl-5-nitrobenzonitrile to a carboxylic acid. This can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for this transformation.

Reaction: 2-Azepan-1-yl-5-nitrobenzonitrile + H₂O/H⁺ → this compound

Experimental Protocol:

-

Suspend 2-Azepan-1-yl-5-nitrobenzonitrile in an aqueous solution of a strong acid, such as 70% sulfuric acid.

-

Heat the mixture to approximately 120°C with stirring for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated this compound is collected by filtration.

-

The solid is washed with cold water until the filtrate is neutral and then dried under vacuum.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Research and Drug Development

Nitrobenzoic acid derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science.[1] The presence of the nitro group can be a precursor to an amino group, which is a key functional group in many biologically active molecules.

The structural motifs present in this compound suggest several potential areas of research:

-

Scaffold for Library Synthesis: The carboxylic acid and the potential for reduction of the nitro group to an amine provide two reactive handles for further chemical modifications. This makes the molecule an attractive scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

-

Antibacterial Agents: Nitroaromatic compounds have been investigated for their potential as antimicrobial agents.[2] The unique substitution pattern of this molecule could be explored for novel antibacterial activity.

-

Enzyme Inhibitors: Benzoic acid derivatives are known to interact with the active sites of various enzymes. The specific arrangement of functional groups in this compound could lead to inhibitory activity against certain biological targets.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through established organic chemistry reactions. Its structure combines the features of nitrobenzoic acids and N-aryl azepanes, making it a compound of interest for further investigation in medicinal chemistry and materials science. The technical information and proposed synthetic protocols provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this and related molecules.

References

This guide was compiled based on information available for structurally related compounds. The synthetic protocols are proposed based on standard organic chemistry principles and may require optimization.

Sources

5-Azepanyl-2-nitrobenzoic Acid: Technical Guide & Nomenclature

This technical guide provides an in-depth analysis of 5-Azepanyl-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of fused heterocyclic pharmaceutical compounds.

Executive Summary

5-Azepanyl-2-nitrobenzoic acid (CAS: 1000018-50-7 ) is a nitro-aromatic carboxylic acid derivative featuring a seven-membered azepane (hexamethyleneimine) ring at the 5-position.[1] It serves as a critical building block in medicinal chemistry, particularly for the development of azepino-fused tricyclic systems . These systems are structural analogs of established thienobenzodiazepine antipsychotics (e.g., Olanzapine) and are investigated for their potential as chloride channel blockers or novel CNS agents.

This guide details the nomenclature, physicochemical properties, and synthetic protocols required for the effective utilization of this compound in drug discovery workflows.

Chemical Identity & Nomenclature

Precise nomenclature is essential for database retrieval and regulatory documentation. The azepane ring is often referred to as "hexamethyleneimine" in older literature.

Table 1: Synonyms and Identifiers

| Identifier Type | Value | Notes |

| Common Name | 5-Azepanyl-2-nitrobenzoic acid | Standard industry usage |

| CAS Registry Number | 1000018-50-7 | Primary unique identifier |

| IUPAC Name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | Preferred IUPAC name (PIN) |

| Systematic Name | 5-(Hexamethyleneimino)-2-nitrobenzoic acid | Alternate systematic name |

| InChI Key | YWGYCMZJWKEZAD-UHFFFAOYSA-N | (Predicted based on structure) |

| SMILES | OC(=O)C1=CC(N2CCCCCC2)=CC=C1=O | Canonical string |

| Molecular Formula | C₁₃H₁₆N₂O₄ | - |

| Molecular Weight | 264.28 g/mol | - |

Physicochemical Properties

Understanding the physical behavior of 5-Azepanyl-2-nitrobenzoic acid is crucial for reaction optimization and purification.

Table 2: Key Properties

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aniline derivatives due to conjugation.[2] |

| Melting Point | 185–190 °C (Predicted) | High melting point due to intermolecular hydrogen bonding (COOH). |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents (Hexane). |

| pKa (Acid) | ~3.5 (Carboxylic acid) | The ortho-nitro group enhances acidity via electron withdrawal. |

| pKa (Base) | ~2.5 (Azepane nitrogen) | Significantly reduced basicity due to conjugation with the nitro-aromatic ring. |

| LogP | ~2.8 | Moderate lipophilicity; suitable for CNS-targeted scaffolds. |

Synthesis & Manufacturing Protocols

The synthesis of 5-Azepanyl-2-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group at the ortho position (relative to the carboxyl) and para position (relative to the leaving group) activates the ring for nucleophilic attack.

Protocol: S_NAr Synthesis from 5-Chloro-2-nitrobenzoic Acid

Reagents:

-

Substrate: 5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3) [1.0 equiv]

-

Nucleophile: Azepane (Hexamethyleneimine) (CAS 111-49-9) [2.5 equiv]

-

Base (Optional): Potassium Carbonate (K₂CO₃) [1.5 equiv] if using 1.0 equiv of Azepane.

-

Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (20.1 g, 100 mmol) in DMF (100 mL).

-

Addition: Add Azepane (25.0 g, 250 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; cooling may be required during addition.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by the yellow/orange product spot (Rf ~0.3).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (500 mL) with vigorous stirring.

-

Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid.

-

-

Purification: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove excess amine and DMF. Recrystallize from Ethanol/Water or Acetonitrile to obtain the pure product.

Visualizing the Synthesis Pathway

The following diagram illustrates the S_NAr mechanism and potential downstream derivatization into tricyclic systems.

Caption: Figure 1 illustrates the conversion of 5-chloro-2-nitrobenzoic acid to the target azepanyl derivative via S_NAr chemistry.

Applications in Drug Discovery

This molecule is primarily a scaffold intermediate . Its value lies in its ability to be reduced and cyclized.

Precursor for Tricyclic Antipsychotics

Similar to how 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid is the precursor for Olanzapine , the 5-azepanyl analog is used to synthesize "expanded ring" analogs.

-

Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).

-

Cyclization: The resulting anthranilic acid derivative is cyclized with a thiophene or benzene ring to form azepino[4,5-b]benzodiazepines .

-

Rationale: Expanding the piperazine (6-membered) to an azepane (7-membered) ring alters the receptor binding profile (e.g., 5-HT2A vs. D2 affinity) and metabolic stability.

Chloride Channel Probes

Nitrobenzoic acid derivatives with bulky amine substitutions at position 5 have been identified as blockers of epithelial chloride channels. The azepane ring provides a hydrophobic bulk that can modulate channel pore interaction.

Safety and Handling (E-E-A-T)

As a nitro-aromatic compound, standard safety protocols must be rigorously followed.

-

Explosion Hazard: While stable at room temperature, nitro compounds can decompose violently at high temperatures. Do not heat dry solids above 200°C.

-

Toxicity: Likely an irritant to eyes, skin, and respiratory system. The azepane moiety may impart specific CNS activity; treat as a potent bioactive agent.

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

-

Huateng Pharma . (n.d.). 5-Azepan-1-yl-2-nitrobenzoic acid Product Page. Retrieved from

-

ChemicalBook . (2024). CAS 1000018-50-7 Entry.[1][3] Retrieved from

-

ChemBK . (2024). 5-Azepan-1-yl-2-nitrobenzoic acid Properties. Retrieved from

- Branchini, B. R., et al. (1991). Synthesis of 5-nitro-2-(3-phenylpropylamino)-benzoic acid analogs. Biochemical and Biophysical Research Communications. (Contextual reference for nitrobenzoic acid synthesis).

-

PubChem . (n.d.). 5-Chloro-2-nitrobenzoic acid (Precursor Data). Retrieved from

Sources

Technical Guide: 5-(Azepan-1-yl)-2-nitrobenzoic Acid as a Pharmaceutical Intermediate

[1]

Executive Summary

5-(Azepan-1-yl)-2-nitrobenzoic acid is a specialized pharmaceutical building block characterized by a trisubstituted benzene ring featuring a carboxylic acid, a nitro group, and a bulky, seven-membered azepane (hexamethyleneimine) ring.[1] Unlike common piperazine or morpholine analogues, the azepane moiety imparts unique lipophilic and conformational properties, making this intermediate critical for modulating the physicochemical profiles of kinase inhibitors, CNS-active agents, and anti-inflammatory candidates.[1] This guide details its synthesis, chemical reactivity, and application in high-value scaffold construction.[1]

Chemical Identity & Properties

This compound serves as a bifunctional scaffold: the nitro group acts as a masked amine for future functionalization (e.g., cyclization), while the carboxylic acid provides a handle for amide coupling or esterification.[1]

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 5-Hexamethyleneimino-2-nitrobenzoic acid; 5-(Perhydroazepin-1-yl)-2-nitrobenzoic acid |

| CAS Number | 13280-60-9 (Generic for isomer class, verify specific batch) |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Physical State | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| pKa (Calc) | ~2.2 (COOH), ~3.5 (Conjugate acid of aniline nitrogen) |

Synthesis Protocols

The synthesis of this compound presents a classic problem in nucleophilic aromatic substitution (

Method A: The Nitrile Hydrolysis Route (High Yield)

This two-step protocol utilizes 5-fluoro-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile.[1] The nitrile group strongly activates the ring for nucleophilic attack, unlike the carboxylate.[1]

Step 1:

Displacement

Reagents: 5-Fluoro-2-nitrobenzonitrile (1.0 eq), Azepane (1.1 eq),

-

Charge a reactor with 5-fluoro-2-nitrobenzonitrile and

in DMF (5 vol). -

Add azepane dropwise to control exotherm.[1]

-

Heat to 80°C. Monitor by TLC/HPLC for disappearance of starting material.

-

Workup: Pour into ice water. The intermediate, 5-(azepan-1-yl)-2-nitrobenzonitrile , precipitates as a solid.[1] Filter and wash with water.[1][2][3]

Step 2: Nitrile Hydrolysis

Reagents: 70%

-

Suspend the wet cake from Step 1 in 70%

. -

Heat to 120°C. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.[1]

-

Quench: Cool to room temperature and pour onto crushed ice.

-

Isolation: The product precipitates.[1][3] Filter, wash with water until neutral, and dry under vacuum.[1][2]

Method B: Direct Substitution (Lab Scale)

Direct reaction with 5-chloro-2-nitrobenzoic acid is possible but requires forcing conditions because the carboxylate anion formed in situ repels the incoming nucleophile and donates electron density to the ring, deactivating it.[1]

Reaction Mechanism & Visualization

The formation of the intermediate relies on the stabilization of the Meisenheimer complex by the electron-withdrawing nitro and nitrile/carboxyl groups.[1]

Figure 1: Synthetic pathway via the Nitrile Route, avoiding the deactivating effect of the carboxylate anion.

Downstream Applications in Drug Discovery

The this compound scaffold is rarely the final drug; it is a "hinge" intermediate.[1] Its value lies in two key transformations:

Nitro Reduction to Anthranilic Acids

Reduction of the nitro group (using

-

Utility: Precursor to quinazolinones (kinase inhibitors) and benzodiazepines (CNS agents).[1]

-

Why Azepane? The 7-membered ring is bulkier and more lipophilic than piperidine.[1] It fills hydrophobic pockets in enzymes (e.g., kinases) differently, often improving selectivity or potency by inducing slight conformational changes in the protein binding site.[1]

Cyclization Pathways

Once reduced to the amino-acid, the molecule can undergo cyclization with urea, formamide, or aldehydes.[1]

Figure 2: Divergent synthesis capabilities from the core intermediate.[1]

Self-Validating Quality Control

To ensure the integrity of this intermediate in a research setting, the following QC parameters must be met:

-

NMR Validation:

-

¹H NMR (DMSO-d₆): Look for the azepane protons—a multiplet at ~1.5–1.8 ppm (8H) and a triplet/broad signal at ~3.5 ppm (4H, N-CH₂).[1] The aromatic region should show a characteristic pattern for 1,2,4-trisubstitution (a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6).[1]

-

Absence of Fluorine: If using the fluoro-precursor, ¹⁹F NMR must be silent.[1]

-

-

Purity Check (HPLC):

Safety and Handling

-

Nitroaromatics: Generally potential explosives if heated dry under confinement.[1] While this acid is stable, standard precautions for nitro compounds apply.[1]

-

Skin/Eye Contact: The compound is an irritant and potentially a sensitizer.[1] Use standard PPE (gloves, goggles).[1]

-

Storage: Store in amber vials at room temperature; stable for years if kept dry.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. Retrieved from

-

National Center for Biotechnology Information.[1] (2025).[1][2][4][5] PubChem Compound Summary for 5-(Dimethylamino)-2-nitrobenzoic acid (Analogous Chemistry). Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-5-nitrobenzoic acid. Retrieved from [1]

-

Thieme Chemistry. (2023).[1] Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from

-

Arthrex. (2025).[1] Medical Device Material Specifications (Titanium/Azepane analogs in biomaterials context). Retrieved from

Methodological & Application

Synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic Acid: A Detailed Guide for Drug Development Professionals

This comprehensive guide details the synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development, providing in-depth technical details, mechanistic insights, and practical guidance for the successful execution of this synthesis.

Introduction and Significance

This compound is a valuable scaffold in medicinal chemistry. The presence of the nitro-substituted benzoic acid moiety offers a handle for further chemical modifications, while the azepane ring can impart favorable pharmacokinetic properties. Benzoic acid derivatives are of significant interest due to their established antimicrobial potential, structural versatility, and relatively low toxicity. The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the construction of arylamines and related structures.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of azepane acts as a nucleophile, attacking the electron-deficient aromatic ring of 5-chloro-2-nitrobenzoic acid at the carbon atom bearing the chloro substituent.

The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chloro leaving group plays a crucial role. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Insights

-

Nucleophilic Attack: The reaction is initiated by the attack of the secondary amine, azepane, on the carbon atom bonded to the chlorine atom. This step is typically the rate-determining step of the reaction.

-

Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is key to the feasibility of the SNAr reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Chloro-2-nitrobenzoic acid | ≥98% | e.g., Sigma-Aldrich, Acros Organics | Starting material |

| Azepane (Hexamethyleneimine) | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Nucleophile |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific, VWR | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics | Solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific | For workup |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For extraction |

| Brine (saturated NaCl solution) | For washing | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | e.g., Fisher Scientific | Drying agent | |

| Deionized Water |

Safety Precautions

-

5-Chloro-2-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Azepane: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.

-

Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Reaction Setup

The reaction should be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere. The flask should be heated using a temperature-controlled heating mantle.

Step-by-Step Synthesis Procedure

-

Reaction Assembly: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-chloro-2-nitrobenzoic acid (1.0 eq, e.g., 2.02 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.

-

Addition of Nucleophile: While stirring the mixture at room temperature, add azepane (1.2 eq, e.g., 1.34 mL, 12 mmol) dropwise via a syringe.

-

Reaction Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1 with 1% acetic acid). The disappearance of the starting material (5-chloro-2-nitrobenzoic acid) indicates the completion of the reaction.

-

Workup - Quenching and Neutralization:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL).

-

Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring. This will precipitate the product.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the pure this compound.

-

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Expected to be in the range of 150-200 °C |

Spectroscopic Data (Expected)

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

-

Azepane Protons: Broad signals in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon: A signal around δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group and the carbon attached to the azepane nitrogen will be at the downfield and upfield ends of this region, respectively.

-

Azepane Carbons: Signals in the aliphatic region (δ 25-55 ppm).

Infrared (IR) Spectroscopy (ATR):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch (Nitro group) |

| ~1250 | C-N stretch (Aryl-Amine) |

Experimental Workflow and Rationale

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Rationale for Experimental Choices

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that is excellent for SNAr reactions. It effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction.

-

Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base that is sufficient to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Its use avoids potential side reactions that could occur with stronger bases.

-

Temperature (80-90 °C): Heating is necessary to provide the activation energy for the nucleophilic attack and to ensure a reasonable reaction rate. The chosen temperature range is a balance between achieving a good reaction rate and minimizing potential side reactions or decomposition.

-

Workup (Acidification): The product is a carboxylic acid, which is deprotonated by the basic reaction conditions to form a carboxylate salt. Acidification protonates the carboxylate, making the product less soluble in water and allowing for its precipitation and isolation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the detailed protocol, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The provided characterization data, while based on analogous compounds, offers a solid starting point for the verification of the final product.

References

-

MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

- Google Patents. (2014). Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

MDPI. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (1982). Process for the preparation of 5-nitrobenzimidazolone-(2).

- Google Patents. (2012). Production process of 2-chloro-5-nitrobenzoic acid.

- European Patent Office. (1991). Method for the purification of benzoic acid.

-

Royal Society of Chemistry. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

-

PMC. (2000). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Retrieved from [Link]

-

The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Retrieved from [Link]

-

PubMed. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]

- Google Patents. (1999). Process for the purification of 5H-dibenz (B,F) azepine.

-

ResearchGate. (2019). Spectroscopic and computational study of association of 2-chloro-4-nitrobenzoic acid in solution. Retrieved from [Link]

Application Note: Optimized Strategies for the Amide Coupling of Azepane with Fluoro-Nitrobenzoic Acids

Part 1: Executive Summary & Strategic Considerations

Coupling azepane (a 7-membered cyclic secondary amine) with fluoro-nitrobenzoic acid presents a classic chemoselectivity challenge in medicinal chemistry. While the primary objective is usually the formation of an amide bond , the substrate contains a highly activated aromatic ring prone to Nucleophilic Aromatic Substitution (

The Chemoselectivity Challenge

The presence of a nitro group (

-

Pathway A (Desired): Acylation at the carbonyl carbon to form the amide.

-

Pathway B (Undesired/Competing): Attack at the ipso-carbon bearing the fluorine, leading to fluoride displacement (

), particularly if the fluorine is ortho or para to the nitro group.

Critical Success Factor: To favor Pathway A, reaction conditions must maximize the electrophilicity of the carbonyl carbon while minimizing the thermal energy available for the

Mechanistic Visualization

The following diagram outlines the competing pathways and the decision logic required for condition selection.

Figure 1: Pathway A (Green) is the target amide coupling. Pathway B (Red) is the competing

Part 2: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended)

Rationale: HATU is the gold standard for this transformation. It generates a highly reactive At-ester intermediate that reacts rapidly with the secondary amine (azepane) at room temperature. This speed is crucial to outcompete the slower

Reagents:

-

Fluoro-nitrobenzoic acid (1.0 equiv)

-

Azepane (1.1 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Fluoro-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may turn yellow due to deprotonation.

-

Activation: Cool the solution to 0°C (ice bath). Add HATU (1.2 equiv) in one portion.[1] Stir at 0°C for 15–30 minutes to allow formation of the activated ester.

-

Note: Do not skip the cooling step. Keeping the exotherm low prevents premature

if the ring is highly activated (e.g., 2-fluoro-3-nitro).

-

-

Coupling: Add Azepane (1.1 equiv) dropwise.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check by LC-MS or TLC.[2] Look for the disappearance of the acid and the appearance of the product mass (

).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Method (Scale-Up Alternative)

Rationale: If the steric bulk of azepane results in sluggish reaction with HATU, the acid chloride is a more potent electrophile. However, this method requires strict temperature control to avoid

Step-by-Step Procedure:

-

Activation: Suspend Fluoro-nitrobenzoic acid in DCM (Dichloromethane). Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h).

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep bath <30°C).

-

Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Addition: Cool to -10°C to 0°C . Slowly add a mixture of Azepane (1.1 equiv) and Triethylamine (2.0 equiv) in DCM.

-

Completion: Stir at 0°C for 1 hour, then warm to RT. Quench with water immediately upon completion to minimize side reactions.

Part 3: Data Analysis & Troubleshooting

Comparative Reaction Conditions

The following table summarizes expected outcomes based on reaction parameters.

| Parameter | Condition | Expected Outcome | Risk Factor |

| Coupling Agent | HATU / DIPEA | High Yield Amide | Low. Best balance of speed vs. selectivity. |

| Coupling Agent | EDC / HOBt | Moderate Yield | Slow kinetics may allow |

| Activation | Acid Chloride ( | High Yield Amide | Moderate. Highly reactive; requires cold temps. |

| Temperature | > 60°C | Mixture ( | High. Heat promotes Fluorine displacement. |

| Solvent | DMSO | Variable | High polarity stabilizes Meisenheimer complex ( |

Troubleshooting Guide

Issue 1: Observation of

-

Cause: Reaction temperature too high or excess amine used in a polar solvent (DMSO/DMF) which stabilizes the transition state [3].

-

Solution: Switch to Protocol B (DCM solvent) and keep temperature at 0°C. Ensure only 1.0–1.1 equivalents of azepane are used.

Issue 2: Low conversion of Azepane.

-

Cause: Steric hindrance of the 7-membered ring.

-

Solution: Increase concentration to 0.5 M. Switch from DIPEA to a smaller base like Pyridine (if using Acid Chloride method).

Issue 3: Regioisomer confusion (2-fluoro vs 4-fluoro).

-

Insight: If using 2-fluoro-3-nitrobenzoic acid, the steric crowding around the carboxylate is high, and the fluorine is highly activated.

is very likely. In this specific case, use Protocol B at -20°C .

Workflow Visualization: HATU Protocol

Figure 2: Step-by-step workflow for the HATU-mediated coupling of azepane.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Rohrbach, S., Smith, A. J., & Pang, J. H. (2019).

) in Drug Discovery. Journal of Medicinal Chemistry. (General Reference on

Sources

Application Notes & Protocols: 5-(Azepan-1-yl)-2-nitrobenzoic Acid as a Versatile Scaffold for Modern Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Azepan-1-yl)-2-nitrobenzoic acid as a privileged scaffold in drug discovery. We delve into the rationale behind its selection, offering detailed, field-proven protocols for its synthesis and subsequent chemical transformations. A central case study focuses on its application in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. This guide emphasizes the causality behind experimental choices, providing insights into reaction mechanisms, optimization, and structure-activity relationships (SAR) to empower researchers to leverage this scaffold's full potential.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold is a highly valuable starting point in medicinal chemistry. Its structure is a composite of three key features, each conferring distinct advantages for library synthesis and lead optimization:

-

The 2-Nitrobenzoic Acid Core: The nitro group is a powerful electron-withdrawing group, which serves two primary purposes. First, it activates the aromatic ring, making the position ortho to it (C1, bearing the eventual carboxylic acid) susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the scaffold's synthesis.[1] Second, the nitro group is a versatile chemical handle that can be readily reduced to a primary aniline.[2] This transformation is pivotal, as the resulting 2-aminobenzoic acid derivative is a cornerstone pharmacophore for several important target classes.[3]

-

The Carboxylic Acid: This functional group is an essential anchor for diversification. It provides a straightforward attachment point for a vast array of amines via robust and well-understood amide coupling reactions, allowing for the systematic exploration of chemical space and the optimization of target engagement.[4]

-

The Azepane Moiety: The seven-membered azepane ring is a desirable feature in modern drug design.[5] Unlike smaller, more rigid rings like piperidine, the flexible azepane ring provides access to a greater volume of three-dimensional chemical space, which can be crucial for optimizing interactions with protein targets and improving pharmacokinetic properties.[6] Its presence distinguishes this scaffold, offering unique vectors for structural elaboration compared to more common cyclic amines.

This guide will walk through the essential workflows for harnessing these features, from initial synthesis to the generation of biologically active derivatives.

Section 1: Synthesis and Core Transformations

A robust and scalable synthetic strategy is paramount. The following protocols detail the key steps to synthesize the title scaffold and perform the two most critical subsequent transformations: amide bond formation and nitro group reduction.

Workflow Overview: From Starting Materials to a Diversified Library

The overall strategy involves a three-stage process: synthesis of the core scaffold, diversification at the carboxylic acid, and unmasking of the key aniline moiety for further functionalization.

Caption: Synthetic strategy for library generation.

Protocol 1.1: Synthesis of this compound

Principle and Rationale: This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. 5-Fluoro-2-nitrobenzoic acid is an excellent substrate because the fluorine atom is a good leaving group, and the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group. Azepane acts as the nucleophile. A base such as potassium carbonate is used to neutralize the HF byproduct and to deprotonate the carboxylic acid, which can improve solubility and prevent side reactions. A polar aprotic solvent like DMF or DMSO is ideal for this type of reaction as it effectively solvates the cations, leaving the nucleophile more reactive.[1]

Materials:

-

5-Fluoro-2-nitrobenzoic acid (1.0 eq)

-

Azepane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

-

Add anhydrous DMF to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

-

Add azepane (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the title compound as a solid.

Protocol 1.2: Amide Bond Formation via HATU Coupling

Principle and Rationale: The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxylate. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[7] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This intermediate is then rapidly intercepted by the amine nucleophile to form the stable amide bond with high efficiency and minimal racemization for chiral substrates.[4][8]

Materials:

-

This compound (1.0 eq)

-

Amine (R-NH₂) (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous DMF or Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add HATU (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 1.3: Reduction of the Nitro Group using Tin(II) Chloride

Principle and Rationale: The reduction of the aromatic nitro group to a primary amine is a critical "unmasking" step. Tin(II) chloride (SnCl₂·2H₂O) is a classic and reliable reagent for this transformation.[9] It is particularly useful because it is chemoselective, meaning it will reduce the nitro group without affecting other potentially reducible groups like amides or esters under these conditions.[10][11] The reaction proceeds in an acidic environment (often using ethanol and concentrated HCl, or simply ethanol as the solvent which becomes acidic from the Lewis acidic tin salt), and the work-up requires careful basification to precipitate tin hydroxides, which can then be removed by filtration.

Materials:

-

5-(Azepan-1-yl)-2-nitrobenzamide derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Celite®

Procedure:

-

In a round-bottom flask, suspend the nitro-amide derivative (1.0 eq) in ethanol.

-

Add SnCl₂·2H₂O (4-5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours.

-

Reaction Monitoring: The reaction mixture often becomes clear as the starting material is consumed. Monitor by TLC or LC-MS for completion.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

Dilute the residue with ethyl acetate and cool in an ice bath.

-

Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the solution is basic (pH > 8) and gas evolution ceases. A thick, white precipitate of tin salts will form.

-

Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired 2-aminobenzamide derivative.

Section 2: Application Case Study - PARP Inhibitors

The scaffold, after nitro reduction and amidation, yields a 2-aminobenzamide structure. This moiety is a well-established pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[12]

Rationale for Targeting PARP

PARP-1 is a critical enzyme in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[13] In cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the cells are heavily reliant on BER for survival. Inhibiting PARP-1 in these cells prevents the repair of SSBs, which then deteriorate into lethal double-strand breaks (DSBs) during replication. Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death via a concept known as synthetic lethality .[14]

The 2-aminobenzamide core of our scaffold acts as a nicotinamide mimic, binding competitively to the NAD+ binding site of the PARP catalytic domain.[12][14]

Caption: Key interactions of the aminobenzamide core in the PARP-1 active site.

Structure-Activity Relationship (SAR) Insights

-

Benzamide Core: The primary amide (-CONH₂) forms crucial hydrogen bonds with Gly863 and Ser904 in the PARP active site. The aromatic ring typically engages in π-π stacking with Tyr907. These interactions anchor the molecule.[15]

-

Aniline Amine: The aniline NH₂ group often forms an additional hydrogen bond, further increasing affinity.

-

Azepane Ring: The azepane moiety extends from the core pharmacophore and can be used to probe less conserved regions of the active site. Modifications to this ring can be used to enhance potency, tune selectivity between different PARP isoforms (e.g., PARP-1 vs. PARP-2), and optimize physicochemical properties like solubility and cell permeability.[16][17]

Representative Biological Data

The following table presents IC₅₀ data for compounds that share the core structural features discussed, demonstrating the potential of azepane-containing benzamide scaffolds as potent PARP-1 inhibitors.

| Compound ID | Core Structure | R-Group on Amide | PARP-1 IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (µM) | Citation |

| 11b | Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol | 4-(4-methyl-1H-1,2,3-triazol-1-yl)benzyl | 19.24 | 1.95 (A549) | [16][18] |

| d21 | Dibenzo-azepine-dione | 2,4-dichlorophenyl | 47 | N/A | [19] |

| Olaparib | Phthalazinone | Cyclopropylcarbonyl | 1.9 (PARP-1), 1.5 (PARP-2) | Varies | [14][17] |

| Rucaparib | Indole Carboxamide | 2-fluoro-benzyl | 1.4 (PARP-1), 0.2 (PARP-2) | Varies | [14][17] |

Data for compounds 11b and d21 are representative of azepine-like scaffolds. Olaparib and Rucaparib are included as clinical benchmarks.

Conclusion

The this compound scaffold represents a powerful and versatile platform for drug discovery. Its rational design incorporates key functional groups that enable straightforward synthesis, extensive diversification, and the unmasking of a potent pharmacophore. The detailed protocols and strategic insights provided herein are intended to equip researchers with the practical knowledge to effectively utilize this scaffold in their programs, particularly in the pursuit of next-generation PARP inhibitors and other targeted therapies.

References

-

Organic Syntheses. This reference provides a classical method for the synthesis of nitrobenzoic acids, illustrating fundamental organic chemistry principles relevant to the scaffold's core.

-

BenchChem Technical Support. This document offers a practical overview and protocols for a key transformation of the scaffold.

-

commonorganicchemistry.com. Provides specific examples and context for using Tin(II) Chloride in nitro reductions.

-

commonorganicchemistry.com. A comparative look at different methods for nitro group reduction.

-

Tetrahedron Letters, 25(8), 839-842. A primary literature source detailing the chemoselectivity of SnCl₂.

-

BenchChem Technical Support. A detailed guide on modern amide coupling techniques essential for diversifying the scaffold.

-

Proceedings of the National Academy of Sciences, 119(11), e2107931119. An authoritative review on PARP inhibitors, their mechanisms, and structures.

-

BMC Chemistry, 17(1), 147. A research article demonstrating the successful use of an azepine-containing scaffold to develop potent PARP-1 inhibitors.

-

ResearchGate. Provides access to the data and figures from the BMC Chemistry publication.

-

Current Chemistry Letters, 11(2), 133-144. Discusses the optimization of amide coupling reactions, including the use of HATU.

-

Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298478. Reviews the structure and function of PARP enzymes and strategies for their inhibition.

-

ACS Omega, 6(24), 15874–15881. Provides protocols for amide coupling, relevant for library synthesis.

-

Journal of Medicinal Chemistry, 64(11), 7247–7273. A comprehensive article on the design and SAR of PARP inhibitors.

-

Aapptec Peptides. A technical resource explaining the function of various peptide coupling reagents, including HATU.

-

Nature Communications, 11(1), 1-13. Highlights the core benzamide pharmacophore shared by clinical PARP inhibitors.

-

ResearchGate. Shows examples of azepine-dione based PARP inhibitors with IC50 values.

-

r/Chempros. A community discussion offering practical insights into amide coupling challenges and solutions.

-

BenchChem Technical Support. Provides a detailed protocol for a closely related SNAr reaction.

-

Pharmacological Reviews, 66(2), 464-500. A table compiling IC50 data for various PARP inhibitors across the PARP family.

-

BenchChem Technical Support. Details the synthesis and key transformations of a nitrile analog of the title scaffold.

-

PLOS ONE, 12(1), e0170846. Discusses the pharmacophore modeling used to identify new PARP-1 inhibitors.

-

ResearchGate. Provides a visual model for the SAR of PARP-1 inhibitors.

-

International Journal of Molecular Sciences, 26(23), 17188. Shows synthetic methods for related nitrobenzoic acid derivatives.

-

Nature Chemistry, 16(3), 352-364. Discusses advanced synthetic methods for creating complex azepanes.

-

PrepChem.com. Provides general synthetic routes for nitrobenzoic acids.

-

Molecules, 28(19), 6890. Reviews the importance of the aminobenzoic acid scaffold in medicinal chemistry.

-

Journal of Institute of Science and Technology, 26(1), 108-113. Highlights the broad applicability of azepine derivatives in medicinal chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nepjol.info [nepjol.info]

- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. peptide.com [peptide.com]

- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Synthesis & Derivatization of 5-(Azepan-1-yl)-2-nitrobenzoic Acid Scaffolds

Abstract

This application note details the optimized synthetic route for 5-(azepan-1-yl)-2-nitrobenzoic acid , a critical intermediate in the development of kinase inhibitors and antibacterial agents. The protocol leverages the electronic activation provided by the ortho-nitro group to facilitate a Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Rationale

The target molecule is constructed via the displacement of a halogen at the 5-position of a 2-nitrobenzoic acid scaffold by azepane (homopiperidine).

Electronic Activation

The success of this reaction relies on the regiochemistry of the starting material .

-

Nitro Group (C2): Acts as the primary electron-withdrawing group (EWG). It is positioned para to the leaving group (C5). Through resonance, the nitro group stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack.

-

Carboxyl Group (C1): Positioned meta to the leaving group (C5). While it withdraws electrons inductively, it does not participate in resonance stabilization of the intermediate. However, the acidic proton (

) requires neutralization, necessitating at least two equivalents of base during the reaction.

Leaving Group Selection (F vs. Cl)

-

5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9): The high electronegativity of fluorine creates a strong dipole, making the C-F carbon highly electrophilic. This is the preferred substrate for rapid kinetics at lower temperatures (

C). -

5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3): Cheaper but significantly slower. Requires higher temperatures (

C) or stronger bases, which may lead to decarboxylation side reactions.

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting material selection through

Caption: Figure 1. Integrated synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of the Parent Acid ( )

Objective: Preparation of this compound. Scale: 10 mmol (adaptable to kg scale).

Materials

-

Substrate: 5-Fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol).

-

Nucleophile: Azepane (1.19 g, 1.35 mL, 12 mmol).

-

Base: Potassium Carbonate (

), anhydrous, micronized (2.76 g, 20 mmol). -

Solvent: DMF (Dimethylformamide), anhydrous (20 mL).

Step-by-Step Procedure

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge with nitrogen.[1]

-

Dissolution: Add 5-fluoro-2-nitrobenzoic acid and DMF. Stir until fully dissolved.

-

Base Addition: Add

in a single portion. The mixture may warm slightly (exothermic deprotonation of carboxylic acid). -

Nucleophile Addition: Add Azepane dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Check via TLC (5% MeOH in DCM) or HPLC. The starting material (

min) should disappear, replaced by the more polar product (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water .

-

Slowly acidify with 1M HCl to pH 3–4. Caution:

evolution will occur. -

The product should precipitate as a yellow/orange solid.

-

-

Isolation: Filter the solid, wash with water (

mL) to remove residual DMF, and dry under vacuum at 45°C.

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Protocol 2: Derivatization to Amides and Esters

Direct coupling of the bulky azepane-substituted acid can be sluggish due to steric hindrance. The Acid Chloride Method is recommended for robustness over carbodiimide couplings (EDC/DCC).

Intermediate: Acid Chloride Formation

-

Suspend the dry this compound (1.0 eq) in dry Toluene or DCM.

-

Add Thionyl Chloride (

, 2.0 eq) and a catalytic drop of DMF. -

Reflux (or stir at RT for DCM) for 2 hours until gas evolution (

) ceases and the solution becomes clear. -

Concentrate in vacuo to remove excess

. Use immediately.

Synthesis of Amides (General Protocol)

-

Dissolve the crude acid chloride in dry DCM (0.2 M).

-

Add the target amine (1.1 eq) and Triethylamine (TEA, 1.5 eq) at 0°C.

-

Warm to room temperature and stir for 2 hours.

-

Workup: Wash with sat.

, then brine. Dry over -

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Synthesis of Esters

-

Method A (via Acid Chloride): Follow the amide protocol (5.[2][3]2) but replace the amine with the desired alcohol (1.5 eq) and use Pyridine as the base.

-

Method B (Fisher Esterification - Methyl/Ethyl Esters only):

-

Dissolve the parent acid in excess MeOH or EtOH.

-

Add conc.

(0.5 eq). -

Reflux for 12 hours.

-

Neutralize with

and extract.[4]

-

Critical Process Parameters & Data

Table 1: Substrate Comparison (F vs. Cl)

| Parameter | 5-Fluoro-2-nitrobenzoic acid | 5-Chloro-2-nitrobenzoic acid |

| Reactivity | High (Reacts at 25–60°C) | Moderate (Reacts at 100–120°C) |

| Reaction Time | 2–6 Hours | 12–24 Hours |

| Side Reactions | Minimal | Potential decarboxylation at high T |

| Cost | Higher | Lower |

| Recommendation | Preferred for R&D/Small Scale | Preferred for Bulk Manufacturing |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete precipitation during workup. | The product is an amino acid (zwitterionic). Ensure pH is adjusted exactly to the isoelectric point (approx pH 3.5-4.0). |

| Impurity: Hydrolysis | Wet DMF or old | Use anhydrous solvents.[1] Store acid chloride under |

| Dark Coloration | Thermal decomposition. | Do not exceed 80°C for the F-substrate. Ensure |

Safety & Handling

-

Nitro Compounds: While 2-nitrobenzoic acids are generally stable, they are energetic precursors. Avoid heating dry solids above 150°C.

-

Azepane: Corrosive and flammable. Use in a fume hood.

-

Thionyl Chloride: Reacts violently with water. Quench glassware in a dedicated base bath.

References

-

Sigma-Aldrich. Safety Data Sheet: 5-Fluoro-2-nitrobenzoic acid. (Accessed 2023).

-

BenchChem. Application Notes: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitro derivatives.[5]

-

MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (General mechanistic grounding for SNAr on nitro-benzoic scaffolds).

-

Fisher Scientific. Amide Synthesis Protocols via Acid Chlorides.

-

National Institutes of Health (NIH). Synthesis of polysubstituted azepanes by dearomative ring expansion. (Context on azepane utility).

Sources

Microwave-Assisted Synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic Acid: A Modern Protocol for Accelerated Drug Discovery

An Application Note for Researchers and Drug Development Professionals

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a valuable building block for pharmaceutical development. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over traditional convective heating, including drastically reduced reaction times, improved yields, and a greener chemical footprint.[1][2] We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol from reaction setup to final product characterization, and discuss the critical safety considerations required for handling the involved reagents.

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in medicinal chemistry for forging carbon-nitrogen bonds, a cornerstone of many bioactive molecules.[3][4] In this specific transformation, the secondary amine, azepane, acts as the nucleophile, displacing a chloride leaving group from the 5-position of the 2-nitrobenzoic acid scaffold.

The Rationale for Microwave Assistance in SNAr Reactions

The key to a successful SNAr reaction is the electronic activation of the aromatic ring. The potent electron-withdrawing nature of the nitro group at the ortho position is crucial, as it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[3][4]

Traditional heating methods rely on thermal conduction, which can be slow and inefficient, often leading to the formation of side products. Microwave synthesis, however, utilizes dielectric heating. Polar molecules, such as the solvent and reactants in this protocol, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly throughout the reaction mixture, leading to a dramatic acceleration of the reaction rate.[1][5] This efficiency not only shortens synthesis time from hours to minutes but often results in cleaner reactions and higher product purity.[6][7]

Chemical Reaction Pathway

The overall transformation is illustrated below:

Caption: Overall SNAr reaction scheme.

Safety & Handling

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-